molecular formula C20H20NO4+ B1239033 (S)-cis-N-methylstylopine

(S)-cis-N-methylstylopine

Cat. No. B1239033
M. Wt: 338.4 g/mol
InChI Key: GBUUKFRQPCPYPW-KKSFZXQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-cis-N-methylstylopine is a quaternary ammonium ion, a berberine alkaloid and an organic heterohexacyclic compound. It derives from a (S)-stylopine.

Scientific Research Applications

1. Metabolic Study in Rat Liver

(S)-cis-N-methylstylopine, along with N-methylcanadine, are important isoquinoline alkaloids from the Papaveraceae family. A study by Zuo et al. (2018) investigated their in vitro metabolism in rat liver S9. Using high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry, they identified several metabolites and proposed metabolic pathways, providing foundational insights for understanding these compounds in vivo (Zuo et al., 2018).

2. Enzyme Involvement in Alkaloid Biosynthesis

Liscombe and Facchini (2007) identified an enzyme, S-Adenosyl-l-methionine:tetrahydroprotoberberine cis-N-methyltransferase, which converts (S)-stylopine to (S)-cis-N-methylstylopine. This enzyme plays a key role in the biosynthesis of protopine and benzophenanthridine alkaloids in plants, highlighting the importance of (S)-cis-N-methylstylopine in plant alkaloid biosynthesis (Liscombe & Facchini, 2007).

3. Key Enzyme in Sanguinarine Biosynthesis

Beaudoin and Facchini (2013) isolated and characterized (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy. This enzyme, involved in sanguinarine biosynthesis, converts N-methylated protoberberine alkaloids into protopine and allocryptopine. Their research provided valuable information on the enzymatic steps leading to sanguinarine, a compound with antimicrobial properties (Beaudoin & Facchini, 2013).

properties

Molecular Formula

C20H20NO4+

Molecular Weight

338.4 g/mol

IUPAC Name

(1S,13S)-13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene

InChI

InChI=1S/C20H20NO4/c1-21-5-4-13-7-18-19(24-10-23-18)8-14(13)16(21)6-12-2-3-17-20(15(12)9-21)25-11-22-17/h2-3,7-8,16H,4-6,9-11H2,1H3/q+1/t16-,21-/m0/s1

InChI Key

GBUUKFRQPCPYPW-KKSFZXQISA-N

Isomeric SMILES

C[N@@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C6=C(C=C5)OCO6)OCO4

SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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